N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 3-bromophenylmethanol with naphthaldehyde in the presence of a base such as sodium hydroxide to form an intermediate. This intermediate is then reacted with 4-octyloxyphenol and acetic hydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(HEXYLOXY)PHENOXY]ACETOHYDRAZIDE
- N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(BUTYLOXY)PHENOXY]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C34H37BrN2O4 |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(4-octoxyphenoxy)acetamide |
InChI |
InChI=1S/C34H37BrN2O4/c1-2-3-4-5-6-9-21-39-29-16-18-30(19-17-29)40-25-34(38)37-36-23-32-31-14-8-7-12-27(31)15-20-33(32)41-24-26-11-10-13-28(35)22-26/h7-8,10-20,22-23H,2-6,9,21,24-25H2,1H3,(H,37,38)/b36-23+ |
InChI Key |
SEWMERHLNCAQTG-GOJREDGKSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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